![molecular formula C16H15N5O3S2 B2460028 N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 2097896-17-6](/img/structure/B2460028.png)

N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

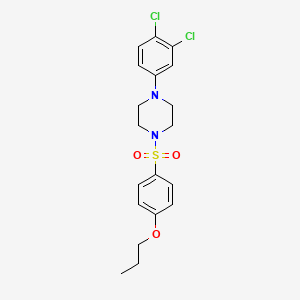

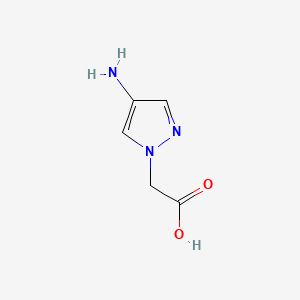

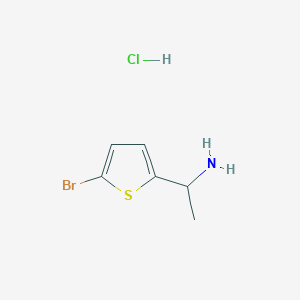

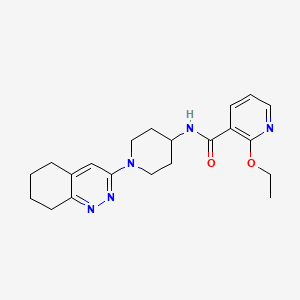

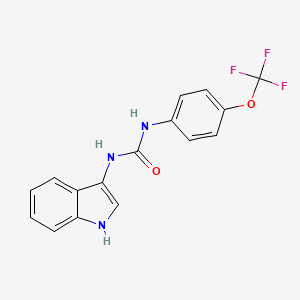

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases . The compound also contains a pyridine ring, which is a six-membered ring with two nitrogen atoms. Pyridine derivatives have been reported to exhibit various biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

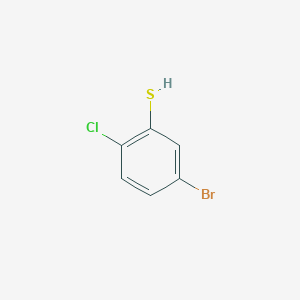

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and pyridine rings, as well as the benzothiadiazole and sulfonamide groups. The spatial orientation of substituents can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the pyrrolidine ring can undergo various reactions including oxidation, reduction, and substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the pyrrolidine ring could contribute to the compound’s solubility and stability .Wissenschaftliche Forschungsanwendungen

Environmental Studies and Human Exposure

Sulfonamides, including perfluorinated sulfonamides, have been studied for their occurrence and impact on human exposure through environmental samples. For instance, Shoeib et al. (2005) investigated perfluorinated alkyl sulfonamides (PFASs) in indoor and outdoor air, as well as house dust, to understand their occurrence, partitioning, and human exposure risks in Ottawa, Canada. They found significant indoor air concentrations of several PFASs, suggesting indoor air as a significant source of these compounds to the outdoor environment. This study underscores the importance of monitoring sulfonamides in environmental matrices to assess exposure risks to humans (Shoeib et al., 2005).

Pharmacokinetics and Metabolism Studies

Understanding the disposition and metabolism of sulfonamide compounds is crucial for their application in therapeutic settings. For example, Renzulli et al. (2011) studied the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist under development for insomnia treatment. They found that elimination occurred principally via feces, with urinary excretion accounting for a minor part of total radioactivity, indicating the importance of metabolic studies in drug development processes (Renzulli et al., 2011).

Antimicrobial Resistance and Drug Allergy

Studies on sulfonamide hypersensitivity reactions and antimicrobial resistance patterns offer insights into the challenges and considerations in the clinical use of these compounds. For example, Meekins et al. (1994) conducted immunochemical analysis to identify sulfamethoxazole-substituted human serum proteins, demonstrating direct evidence of sulfonamides covalently haptenating human serum proteins during therapy. Such studies are vital for understanding drug allergy mechanisms and improving clinical management of sulfonamide hypersensitivity reactions (Meekins et al., 1994).

Eigenschaften

IUPAC Name |

N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O3S2/c22-15-5-2-6-21(15)12-7-11(8-17-10-12)9-18-26(23,24)14-4-1-3-13-16(14)20-25-19-13/h1,3-4,7-8,10,18H,2,5-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSJQMYKEWVYHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=CC4=NSN=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-yl)-2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2459951.png)

![3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2459957.png)

![3-(phenylthio)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2459960.png)

![N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2459961.png)

![N,N'-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide)](/img/structure/B2459967.png)